1-Phenyl-1-octyne
Overview
Description
1-Phenyl-1-octyne is a chemical compound with the molecular formula C14H18 . It is also known by other names such as oct-1-ynylbenzene and 1-Octynylbenzene . The molecular weight of 1-Phenyl-1-octyne is 186.29 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-1-octyne consists of a phenyl group (a benzene ring) attached to an octyne group (an eight-carbon chain with a triple bond). The InChI representation of its structure is InChI=1S/C14H18/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6H2,1H3
. The Canonical SMILES representation is CCCCCCC#CC1=CC=CC=C1
.
Physical And Chemical Properties Analysis
1-Phenyl-1-octyne has several computed properties. It has a molecular weight of 186.29 g/mol, an XLogP3-AA value of 5.3, and a complexity of 185 . It has no hydrogen bond donors or acceptors, and it has 5 rotatable bonds . Its exact mass and monoisotopic mass are both 186.140850574 g/mol . It has a topological polar surface area of 0 Ų and a heavy atom count of 14 .
Scientific Research Applications
Catalytic Reduction in Organic Synthesis : Mubarak et al. (2007) investigated the catalytic reduction of phenyl-conjugated acetylenic halides, including 8-bromo-1-phenyl-1-octyne. They discovered that these compounds could be transformed into different products, such as benzylidenecycloheptane, through electrocatalytic reduction. This process involves nickel(I) salen catalysis and provides insights into the potential application of 1-Phenyl-1-octyne in synthetic organic chemistry (Mubarak et al., 2007).
Light-Emitting Properties in Polymer Chemistry : Lam et al. (2006) synthesized biphenyl-containing 1-phenyl-1-octynes and their polymers, examining their mesomorphic and optical properties. They found that these compounds could emit blue and blue-green lights, which indicates potential applications in the field of light-emitting polymers and optoelectronic devices (Lam et al., 2006).
Thermal Stability and Photoluminescence : In a study by Hua et al. (2006), new poly(1-phenyl-1-alkyne)s with acrylic pendants were synthesized, showing strong blue light emission and high thermal stability. This suggests the usefulness of 1-Phenyl-1-octyne derivatives in creating materials for high-tech applications like luminescent patterning and light-emitting diodes (Hua et al., 2006).
Applications in Medicinal Chemistry : White et al. (1984) used [1,2-14C]Oct-l-yne, a compound related to 1-Phenyl-1-octyne, to study metabolic activation in vitro. They found that octyne can bind covalently to protein, DNA, and haem, highlighting its potential for exploring metabolic processes and interactions in biological systems (White et al., 1984).
Safety And Hazards
properties
IUPAC Name |
oct-1-ynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCYLGYUDUYFQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
98705-03-4 | |
Record name | Benzene, 1-octyn-1-yl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98705-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40168734 | |
Record name | 1-Phenyl-1-octyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1-octyne | |
CAS RN |
16967-02-5 | |
Record name | 1-Phenyl-1-octyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016967025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1-octyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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